Dipole Moment Differentiation
The a-axis dipole moment component of 3-furonitrile (µₐ = 4.0 D) is 7% lower than that of its positional isomer 2-furonitrile (µₐ = 4.3 D), while the b-axis component is also reduced (µb = 0.4 D vs. 0.7 D). This quantitative difference directly modulates rotational transition intensities, which scale with the square of the dipole moment, making 2-furonitrile intrinsically ~15% more intense in its a-type rotational spectrum [1]. Both isomers nevertheless possess dipole moments large enough to serve as radiotelescopically detectable tracers of furan in the interstellar medium [1].
| Evidence Dimension | Electric dipole moment components (Debye) |
|---|---|
| Target Compound Data | µₐ = 4.0 D, µb = 0.4 D |
| Comparator Or Baseline | 2-Furonitrile: µₐ = 4.3 D, µb = 0.7 D |
| Quantified Difference | ∆µₐ = −0.3 D (−7.0%); ∆µb = −0.3 D (−43%) |
| Conditions | fc-CCSD(T)/jun-cc-pVTZ level with revDSD vibrational corrections; experimental values consistent with computed data [1][2] |
Why This Matters
The ~15% reduction in a-type rotational line intensity for 3-furonitrile relative to 2-furonitrile means that astrochemical searches and microwave-based analytical detection methods must account for compound-specific sensitivity thresholds when selecting between the two isomers.
- [1] Styers, W., McMahon, R. J., Woods, R. C., et al. (2023). Analysis of Combined Millimeter-Wave and High-Resolution Infrared Spectra of 2- and 3-Furonitrile. International Symposium on Molecular Spectroscopy, University of Illinois. http://hdl.handle.net/2142/129514 View Source
- [2] Melosso, M., Alessandrini, S., Spada, L., et al. (2023). Rotational spectra and semi-experimental structures of furonitrile and its water cluster. Physical Chemistry Chemical Physics, 25, 31281–31291. https://doi.org/10.1039/D3CP03984F View Source
